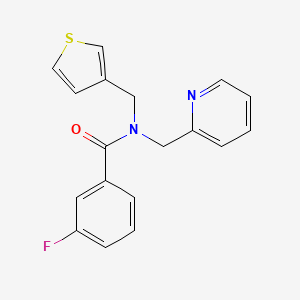

3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

3-Fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a fluorinated benzamide derivative featuring dual substitution with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. Its molecular formula is C₁₉H₁₆FN₂OS, with a molecular weight of 342.4 g/mol (calculated). The compound’s structure combines aromatic fluorine substitution with heterocyclic moieties, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-16-5-3-4-15(10-16)18(22)21(11-14-7-9-23-13-14)12-17-6-1-2-8-20-17/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQHSLODJGVELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 313.39 g/mol. The presence of fluorine, pyridine, and thiophene moieties suggests a diverse range of interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. In particular, derivatives containing pyridine rings have shown activity against various viral strains. For instance, a study indicated that certain pyridine-based compounds exhibited effective inhibition of reverse transcriptase (RT), a critical enzyme in viral replication processes .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial activity. Benzamide derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. In vitro tests revealed that modifications at the pyridine or thiophene positions could enhance antibacterial potency, with minimum inhibitory concentrations (MICs) reported in the micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Membrane Interaction : The lipophilic nature of the thiophene and fluorine substituents may facilitate interactions with cellular membranes, impacting cell permeability.

Study 1: Antiviral Efficacy

A study published in MDPI examined various N-heterocycles, including those with similar structures to our compound, demonstrating significant antiviral activity with EC50 values ranging from 0.20 to 0.35 μM in cell cultures infected with specific viruses . These findings suggest that structural modifications can lead to enhanced potency.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, several benzamide derivatives were tested against common bacterial strains. The results indicated that compounds with similar scaffolds showed MIC values as low as 2 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . This underscores the potential for developing new antibiotics based on this chemical framework.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Fluorine Position: The 3-fluoro substitution in the target compound contrasts with the 4-fluoro analog (CAS 1235344-40-7, MW 326.4) .

- Heterocyclic Substituents : The pyridin-2-ylmethyl and thiophen-3-ylmethyl groups in the target compound differ from analogs like compound 5i (methoxybenzamide) and compound 31 (sulfamoyl/dithiol groups). These substituents modulate lipophilicity and hydrogen-bonding capacity, critical for membrane permeability and target engagement .

- Synthetic Yields : High yields (79–90%) in suggest efficient coupling methods for N-acyl compounds. The target’s synthesis may benefit from similar protocols, though yields are unreported.

Pharmacological Context of Analogs

- Metabotropic Glutamate Receptor (mGlu5) Modulators: Compounds like VU0366248 (N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide) and VU0409106 (3-fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide) share fluorobenzamide scaffolds and are potent allosteric modulators . The target compound’s 3-fluoro and heterocyclic groups may position it for similar receptor interactions, though experimental validation is needed.

- Kinase and Enzyme Inhibitors : Analogs such as compound 101 () demonstrate fluorobenzamide motifs in kinase inhibitor design. The imidazole-indole hybrid in compound 101 achieved 58% yield, suggesting that complex heterocycles can be incorporated without drastic yield reductions .

Physicochemical and Crystallographic Insights

- Molecular Weight and Solubility : The target compound (MW 342.4) falls within the typical range for drug-like molecules (<500 Da). Analogs with sulfamoyl or dithiol groups (e.g., compound 31, MW 577.07) may face solubility challenges due to higher molecular weights .

- Structural analogs (e.g., Rip-B in ) with resolved crystal structures could guide conformational analysis .

Q & A

Basic: What are the optimal synthetic routes for 3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with heteroarylmethyl amines. A two-step approach is recommended:

Activation of the carboxyl group : Use 3-fluorobenzoyl chloride generated via reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

Amide coupling : React with equimolar pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane at 0–25°C.

Optimization :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use Schlenk techniques to exclude moisture, improving yield.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine structures using SHELXL (SHELX suite) for bond-length/angle accuracy and disorder modeling. Compare with CSD (Cambridge Structural Database) entries for validation .

- NMR spectroscopy : Assign ¹H/¹³C signals using 2D experiments (COSY, HSQC, HMBC). For overlapping aromatic signals (common in fluorinated benzamides), use high-field instruments (≥500 MHz) and variable-temperature NMR to resolve coupling patterns .

Advanced: What computational strategies predict C-H activation mechanisms in benzamide derivatives, and how do directing groups influence reactivity?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for C-H activation. For example, B3LYP-D3/def2-TZVP with solvent (toluene) corrections.

- Directing group analysis : Pyridine and thiophene moieties act as N,N-bidentate ligands, facilitating metal coordination (e.g., Ni or Pd). The pyridylmethyl group stabilizes intermediates via chelation, lowering activation barriers .

- Validation : Compare computed kinetic isotope effects (KIEs) with experimental data from deuterium-labeling studies.

Advanced: How do researchers design experiments to analyze metabolic stability, and what role does fluorination play?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜᵢₙₜ).

- Fluorine effects : The 3-fluoro group reduces oxidative metabolism by blocking CYP450-mediated hydroxylation. Trifluoromethyl analogs (if present) enhance metabolic stability via steric and electronic effects .

- Advanced profiling : Use radiolabeled (¹⁴C) compound to track metabolite formation in hepatocyte models.

Advanced: What methodologies resolve overlapping ¹H NMR signals in fluorinated benzamides?

Methodological Answer:

- Selective decoupling : Irradiate specific protons (e.g., pyridyl H) to simplify coupling networks.

- 2D NMR : Utilize NOESY to identify spatial proximity of aromatic protons.

- Dynamic NMR : Conduct variable-temperature experiments (e.g., 25°C to −40°C) to slow exchange processes and separate broadened signals .

Basic: What are common impurities in N-(heteroaryl)benzamide syntheses, and how are they controlled?

Methodological Answer:

- Common impurities :

- Unreacted starting materials (e.g., 3-fluorobenzoyl chloride).

- Mono-alkylated byproducts (e.g., N-(pyridin-2-ylmethyl)-3-fluorobenzamide).

- Control strategies :

- Use excess amine (1.2–1.5 equiv) to drive reaction completion.

- Implement QC via LC-MS with charged aerosol detection (CAD) for non-UV-active impurities.

- Optimize crystallization conditions (e.g., antisolvent addition) to exclude polar byproducts .

Advanced: How can SAR studies optimize target binding affinity for this compound?

Methodological Answer:

- Key modifications :

- Pyridine/thiophene substitution : Replace pyridin-2-ylmethyl with pyridin-4-ylmethyl to alter hydrogen-bonding interactions.

- Fluorine positioning : Compare 3-fluoro vs. 4-fluoro analogs for steric and electronic effects on target engagement.

- Assays :

Basic: How are crystallographic databases utilized to validate structural features of this compound?

Methodological Answer:

- CSD analysis : Search for similar benzamide derivatives using ConQuest (e.g., substructure: fluorobenzamide + pyridine/thiophene). Compare torsion angles and packing motifs.

- Mercury visualization : Generate interaction maps (e.g., π-π stacking between pyridine and fluorophenyl groups) and calculate void volumes to assess crystallinity .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral centers : If asymmetric synthesis is required (e.g., via chiral auxiliaries), use HPLC with chiral columns (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee).

- Continuous flow systems : Improve reproducibility by controlling residence time and temperature in flow reactors.

- Crystallization-induced diastereomer resolution : Employ diastereomeric salt formation with tartaric acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.